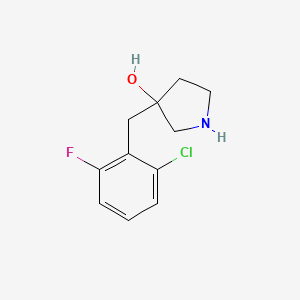

3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Description

BenchChem offers high-quality 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13ClFNO |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(13)8(9)6-11(15)4-5-14-7-11/h1-3,14-15H,4-7H2 |

InChI Key |

WNWPIWQKRDDUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=C(C=CC=C2Cl)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Executive Summary

3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a highly specialized, sp³-rich heterocyclic building block. Its unique structural topology—combining a basic pyrrolidine ring, a tertiary alcohol, and a sterically demanding di-halogenated benzyl group—makes it a privileged scaffold in modern drug discovery. This whitepaper details its core physicochemical properties, structural rationale, and provides a field-proven, self-validating protocol for its synthesis, tailored for medicinal chemists and drug development professionals.

Physicochemical & Structural Profiling

To effectively utilize this compound in structure-activity relationship (SAR) campaigns, understanding its baseline physicochemical metrics is critical. The data below highlights its suitability for central nervous system (CNS) penetration and robust target anchoring.

| Property | Value | Rationale / Implication |

| Molecular Formula | C₁₁H₁₃ClFNO | - |

| Molecular Weight | 229.68 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's limits. |

| Topological Polar Surface Area (tPSA) | ~32.3 Ų | Excellent membrane permeability; optimal for blood-brain barrier (BBB) penetration if targeted. |

| Hydrogen Bond Donors (HBD) | 2 (-OH, -NH) | Facilitates strong target anchoring via dual donor capacity. |

| Hydrogen Bond Acceptors (HBA) | 3 (O, N, F) | Enhances aqueous solubility and multipolar target interactions. |

| Estimated pKa (Amine) | 9.0 - 9.5 | Exists primarily as a protonated cation at physiological pH (7.4), enhancing solubility. |

Pharmacophore & Structural Logic

The architectural design of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry.

-

The Pyrrolidin-3-ol Core : Unlike flat aromatic rings, the sp³-hybridized pyrrolidine provides three-dimensionality, which has been shown to improve clinical success rates by reducing off-target toxicity. The tertiary alcohol at C3 acts as a critical hydrogen-bonding vector that is sterically protected, reducing the likelihood of rapid Phase II metabolism (e.g., glucuronidation)[1].

-

The 2-Chloro-6-fluorobenzyl Substituent : The di-ortho substitution pattern (Cl and F) forces the phenyl ring out of coplanarity with the adjacent carbon, locking the molecule into a specific bioactive conformation. Furthermore, the halogens provide a "metabolic shield," blocking cytochrome P450-mediated oxidation at the ortho positions, while the fluorine atom can engage in orthogonal multipolar interactions within a protein binding pocket.

Figure 1: Pharmacophore mapping and structural logic of the pyrrolidin-3-ol core.

Synthetic Methodology & Expert Protocols

Expertise & Experience Insight : The synthesis of 3-substituted pyrrolidin-3-ols typically relies on the nucleophilic addition to 1-Boc-pyrrolidin-3-one[2]. However, a common pitfall in this reaction is the high basicity of standard Grignard reagents, which leads to the enolization of the ketone rather than the desired 1,2-addition. To circumvent this, we employ organocerium chemistry. By pre-treating the Grignard reagent with anhydrous CeCl₃, the nucleophilicity is preserved while basicity is drastically reduced, shifting the equilibrium entirely toward the tertiary alcohol product.

Step-by-Step Self-Validating Protocol

Phase 1: Organocerium Addition (Formation of N-Boc Intermediate)

-

Preparation of CeCl₃ : Dry CeCl₃ heptahydrate under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl₃. Suspend in anhydrous THF and stir at room temperature for 2 hours.

-

Grignard Complexation : Cool the suspension to -78 °C. Dropwise add (2-chloro-6-fluorobenzyl)magnesium bromide (1.2 eq). Stir for 1 hour to form the organocerium complex.

-

Nucleophilic Addition : Slowly add a solution of 1-Boc-pyrrolidin-3-one (1.0 eq) in THF. Maintain at -78 °C for 2 hours, then gradually warm to 0 °C.

-

Quench & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification : Purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl 3-(2-chloro-6-fluorobenzyl)-3-hydroxypyrrolidine-1-carboxylate.

-

Self-Validation Check: TLC analysis should show a new, lower Rf spot compared to the starting ketone. Staining with KMnO₄ will reveal the product, while the absence of a 2,4-DNP stain confirms complete consumption of the ketone.

Phase 2: Acidic Deprotection

-

Boc Cleavage : Dissolve the intermediate in anhydrous dichloromethane (DCM). Add 3 (10 eq) dropwise at 0 °C[3].

-

Reaction Progression : Stir the mixture at room temperature for 4 hours. Gas evolution (isobutylene and CO₂) will be observed initially.

-

Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol hydrochloride salt as a solid[4].

-

Self-Validation Check: ¹H NMR (D₂O) will show the complete disappearance of the massive singlet at ~1.4 ppm (Boc group). TLC (DCM/MeOH 9:1) stained with Ninhydrin will yield a deep purple/brown spot, confirming the presence of the free secondary amine.

Figure 2: Step-by-step synthetic workflow from 1-Boc-pyrrolidin-3-one.

References

-

Title: Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

- Title: US10308614B2 - Therapeutic compounds and uses thereof Source: Google Patents URL

-

Title: Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups Source: MDPI URL: [Link]

-

Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL: [Link]

- Title: WO2010110400A1 - Heterocyclic compound Source: Google Patents URL

Sources

An In-depth Technical Guide to 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol, a novel substituted pyrrolidine derivative with significant potential in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1][2][3][4] This guide details the proposed synthesis of this specific tertiary alcohol, leveraging established organometallic chemistry. It further outlines robust protocols for its purification and in-depth characterization using modern analytical techniques. Given the nascent status of this particular molecule, this document also extrapolates potential applications based on the known bioactivity of structurally related 3-substituted pyrrolidine analogs, which have shown promise as ligands for serotonin and dopamine receptors, among other targets.[1][3][5]

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of bioactive molecules.[4] Its non-planar, sp³-hybridized nature provides a distinct three-dimensional geometry that is highly advantageous for achieving specific and potent interactions with biological targets.[4] This structural feature is a key differentiator from flat, aromatic systems and is a recurring motif in a multitude of clinically successful pharmaceuticals.[3] The introduction of substituents at the 3-position of the pyrrolidine ring, as in the case of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol, allows for the precise orientation of functional groups in space, a critical factor in optimizing drug-receptor binding and modulating pharmacological activity.

Compound Identification and Physicochemical Properties

As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol, suggesting its status as a novel or not widely reported compound. The molecular structure consists of a pyrrolidin-3-ol core with a 2-chloro-6-fluorobenzyl group attached at the C3 position.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃ClFNO |

| Molecular Weight | 229.68 g/mol |

| Topological Polar Surface Area | 32.3 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| LogP (Predicted) | ~2.5 |

Note: These properties are estimations based on the chemical structure and have not been experimentally verified.

Proposed Synthesis Pathway: A Grignard-based Approach

The most logical and efficient synthetic route to 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol involves the nucleophilic addition of a Grignard reagent to a suitable pyrrolidone precursor. This classic carbon-carbon bond-forming reaction is widely used in the synthesis of tertiary alcohols.[6][7] The proposed two-step synthesis is outlined below.

Step 1: Preparation of the Grignard Reagent: 2-Chloro-6-fluorobenzylmagnesium bromide

The initial step is the formation of the organomagnesium halide from the corresponding benzyl bromide.

Caption: Formation of the Grignard Reagent.

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobenzylmagnesium bromide

-

Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Initiation: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. A small portion of a solution of 2-chloro-6-fluorobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether is added to initiate the reaction.[8][9]

-

Addition: Once the reaction begins (indicated by a color change and gentle reflux), the remaining solution of 2-chloro-6-fluorobenzyl bromide is added dropwise at a rate that maintains a steady reflux.[10]

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6] The resulting solution is used immediately in the next step.

Step 2: Grignard Reaction with N-protected-pyrrolidin-3-one

The freshly prepared Grignard reagent is then reacted with a suitable N-protected pyrrolidin-3-one to form the desired tertiary alcohol. The choice of protecting group (e.g., Boc, Cbz) is critical to prevent side reactions and facilitate purification.

Caption: Grignard Addition to Pyrrolidin-3-one.

Experimental Protocol: Synthesis of N-Boc-3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol

-

Reaction Setup: A solution of N-Boc-pyrrolidin-3-one (1.0 equivalent) in anhydrous diethyl ether is prepared in a separate flask under a nitrogen atmosphere.

-

Addition: The solution of N-Boc-pyrrolidin-3-one is added dropwise to the freshly prepared Grignard reagent at 0 °C with vigorous stirring.[6]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[10]

-

Extraction: The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection

The final step involves the removal of the N-protecting group (e.g., Boc) to yield the free base, 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Experimental Protocol: N-Boc Deprotection

-

Acidic Cleavage: The crude N-Boc protected product is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Reagent Addition: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature.

-

Workup: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 9-10.

-

Isolation: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried and concentrated to yield the final product.

Purification and Characterization

Purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and residual catalysts.

Purification Protocol:

-

Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

Characterization Methods:

The structural integrity and purity of the synthesized 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol should be confirmed using a combination of spectroscopic and analytical techniques.

Table 2: Analytical Characterization Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the diastereotopic protons of the pyrrolidine ring. The absence of the N-Boc signal would confirm deprotection. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all 11 carbon atoms, including the quaternary carbon at the 3-position of the pyrrolidine ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the tertiary alcohol, and a band for the N-H stretch of the secondary amine. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity. |

Potential Applications in Drug Discovery

While the specific biological activity of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol has not been reported, the 3-substituted pyrrolidine scaffold is a well-established pharmacophore with a wide range of biological targets.

-

Central Nervous System (CNS) Disorders: Many 3-aryl and 3-benzylpyrrolidine derivatives have been investigated as potent and selective ligands for dopamine and serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders.[1][3][5]

-

Anticholinergic Agents: The tertiary alcohol moiety within a pyrrolidine structure is a feature found in anticholinergic drugs like procyclidine, which are used to treat Parkinson's disease.[6]

-

Enzyme Inhibition: The unique three-dimensional arrangement of functional groups could allow this molecule to serve as a scaffold for the design of specific enzyme inhibitors.

Safety and Handling

Detailed toxicological data for 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol is not available. However, based on structurally related compounds and the reactive intermediates used in its synthesis, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Intermediates: 2-chloro-6-fluorobenzyl bromide is a lachrymator and should be handled with extreme care.[9] Grignard reagents are highly reactive and moisture-sensitive.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of the novel compound 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol. The proposed synthetic strategy, centered around a robust Grignard reaction, offers a viable pathway to access this molecule. The inherent structural features of the 3-substituted pyrrolidine core suggest that this compound is a promising candidate for further investigation in various drug discovery programs, particularly those targeting the central nervous system. As with any novel chemical entity, thorough experimental validation of the proposed protocols and a comprehensive evaluation of its biological activity are essential next steps.

References

- BenchChem. (2025).

- PMC. (2018).

- ChemRxiv. (n.d.).

- Tetrahedron Letters. (1984). A novel three carbon-amino grignard reagent: its use in an efficient pyrrolidine synthesis.

- Aaltodoc. (n.d.).

- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

- Semantic Scholar. (2018).

- The Royal Society of Chemistry. (n.d.).

- PubChem - NIH. (n.d.). (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874.

- ACS Publications. (2025). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3-Methylindolizidines Analogous to Castanospermine | Organic Letters.

- Organic Chemistry Portal. (2012). Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Chem-Impex. (n.d.). 2-Chloro-6-fluorobenzyl bromide.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzyl bromide 96 68220-26-8.

- 摩熵化学. (n.d.). 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol | 1289585-19-8.

- ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology.

- ChemScene. (n.d.). 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine | ChemScene.

- MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes.

- Benchchem. (2025).

- Organic Syntheses Procedure. (n.d.). 4.

- BLDpharm. (n.d.). 1246635-87-9|3-(3-Fluorobenzyl)pyrrolidin-3-ol hydrochloride.

- Encyclopedia MDPI. (2023).

- ResearchGate. (2018). (PDF)

- NextSDS. (n.d.). 2-(3-CHLOROBENZYL)

- PubMed. (1992). Antispasmodic activity of tert-aminoalkylderivatives of 3-benzyl-, 3-benzylaza- and 3-benzyldiazaquinoxalinones.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI. (2023).

- ResearchGate. (2026). (PDF)

Sources

- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. iris.unipa.it [iris.unipa.it]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-クロロ-6-フルオロベンジルブロミド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol Scaffold: A Technical Guide to Synthesis and Pharmacological Utility

Executive Summary

In contemporary medicinal chemistry, the discovery and optimization of novel chemical scaffolds are paramount for overcoming target resistance and improving pharmacokinetic profiles. Pyrrolidine derivatives are ubiquitous in modern drug discovery, serving as core structural motifs in numerous therapeutic areas, including oncology, neurology, and infectious diseases[1].

This whitepaper provides an in-depth technical analysis of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol , an advanced, sterically encumbered building block. By combining a basic pyrrolidine amine, a tertiary hydroxyl group, and a conformationally restricted di-halogenated benzyl moiety, this scaffold offers a unique vector for structure-based drug design. Halogenated benzyl groups, such as the 2-chloro-6-fluorobenzyl moiety, are frequently utilized to occupy specific hydrophobic pockets in target receptors, as demonstrated in the development of advanced A2A/A2B receptor inhibitors[2].

Structural and Physicochemical Profiling

The architectural value of 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol lies in its dense functionalization around the C3 quaternary stereocenter.

-

Conformational Restriction : The di-ortho substitution (2-chloro, 6-fluoro) on the benzyl ring severely restricts bond rotation. This locks the aromatic ring into a perpendicular arrangement relative to the pyrrolidine core, minimizing the entropic penalty upon binding to a target receptor.

-

Electronic Asymmetry : The fluorine atom provides a highly electronegative, non-polarizable surface capable of acting as a weak hydrogen-bond acceptor. Conversely, the larger chlorine atom offers a polarizable surface ideal for halogen bonding (sigma-hole interactions) deep within hydrophobic pockets.

-

Hydrogen Bonding Network : The tertiary hydroxyl group and the secondary amine provide a tight, localized hydrogen-bonding donor/acceptor network, crucial for anchoring the molecule to polar residues (e.g., Aspartate or Glutamate) in binding sites.

Physicochemical profiling of related scaffolds like 3-benzylpyrrolidin-3-ol provides a baseline for understanding the lipophilicity and polar surface area of these molecules[3]. The calculated properties for the target scaffold are summarized below.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Pharmacological Implication |

| Molecular Formula | C₁₁H₁₃ClFNO | N/A |

| Molecular Weight | 229.68 g/mol | Highly ligand-efficient; leaves ample MW budget for further functionalization. |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | Excellent membrane permeability; potential for blood-brain barrier (BBB) penetration. |

| LogP (Calculated) | ~2.1 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |

| Hydrogen Bond Donors | 2 (NH, OH) | Strong anchoring potential in target active sites. |

| Hydrogen Bond Acceptors | 3 (N, O, F) | Facilitates interaction with kinase hinge regions or GPCR binding pockets. |

| Rotatable Bonds | 2 | Low conformational flexibility, reducing entropic loss upon binding. |

Synthetic Methodology and Causality

The synthesis of sterically hindered tertiary alcohols via organomagnesium reagents often suffers from competitive enolization; however, advanced transmetalation techniques can mitigate this[4]. The standard addition of a Grignard reagent to 1-Boc-pyrrolidin-3-one typically results in low yields due to the basicity of the Grignard reagent deprotonating the acidic α-protons of the ketone.

Expertise & Experience (The Causality of Cerium): To circumvent enolization, the protocol below utilizes an organocerium intermediate . By pre-complexing the Grignard reagent with anhydrous CeCl₃, the basicity of the nucleophile is drastically reduced while its nucleophilicity is maintained. Cerium is highly oxophilic, coordinating to the carbonyl oxygen and activating it toward attack. The resulting C-Ce bond is less polarized than a C-Mg bond, ensuring that 1,2-addition outcompetes α-deprotonation, driving the reaction to high yields.

Figure 1: Organocerium-mediated synthetic workflow for 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Detailed Experimental Protocols

The following self-validating protocol ensures high fidelity and reproducibility in the synthesis of the target scaffold.

Step 1: Preparation of the Organocerium Reagent

-

Drying CeCl₃ : Place CeCl₃·7H₂O (1.5 equivalents relative to the ketone) in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Maintain at 140 °C for an additional 2 hours to yield a fine, free-flowing white powder (anhydrous CeCl₃).

-

Suspension : Cool the flask to room temperature under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) (5 mL per mmol of CeCl₃) and stir vigorously for 2 hours to form a uniform, milky white suspension.

-

Transmetalation : Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise, add (2-chloro-6-fluorobenzyl)magnesium bromide (1.5 equivalents, typically a 0.5 M solution in THF). Stir the resulting yellow/orange mixture at -78 °C for 1.5 hours.

Step 2: Nucleophilic Addition

-

Addition : Dissolve 1-Boc-pyrrolidin-3-one (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C over 15 minutes.

-

Reaction : Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to 0 °C over an additional 1 hour.

-

Quenching (Critical Step) : Carefully quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Note: Cerium salts tend to form intractable gels. To prevent emulsion, stir the quenched mixture for 30 minutes, then filter the entire biphasic mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Extraction : Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield 1-Boc-3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol .

Step 3: Boc Deprotection

-

Acidic Cleavage : Dissolve the purified intermediate in dichloromethane (DCM) (0.1 M concentration). Add trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA.

-

Reaction : Stir at room temperature for 1 hour. Monitor via TLC (ninhydrin stain) to ensure complete consumption of the starting material.

-

Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting oil in a minimal amount of methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form) or neutralize with saturated aqueous NaHCO₃ followed by extraction with a polar organic solvent (e.g., 10% isopropanol in chloroform).

-

Isolation : Dry and concentrate to afford the final product, 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol , as a free base.

Pharmacological Utility and Binding Dynamics

When integrated into a larger drug molecule, the 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol scaffold acts as a multi-valent pharmacophore. The diagram below illustrates a generalized binding model within a target receptor (e.g., a kinase or GPCR active site).

Figure 2: Logical relationship of the scaffold's functional groups with a target receptor binding pocket.

The spatial proximity of the basic amine and the tertiary alcohol allows for bidentate interactions with the protein backbone, while the rigidified benzyl group projects into adjacent lipophilic sub-pockets, driving binding affinity through desolvation and shape complementarity.

References

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH) / PMC. Available at:[Link][1]

-

Synergistic effects in the activation of small molecules by s-block elements (Turbo-Grignard chemistry). ResearchGate. Available at:[Link][4]

-

Fused pyrazine derivatives as a2a / a2b inhibitors (WO2020010197A1). Google Patents. Available at:[2]

-

3-benzylpyrrolidin-3-ol hydrochloride structural data. PubChemLite / Uni.lu. Available at:[Link][3]

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020010197A1 - Fused pyrazine derivatives as a2a / a2b inhibitors - Google Patents [patents.google.com]

- 3. PubChemLite - 3-benzylpyrrolidin-3-ol hydrochloride (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol as a Putative Dipeptidyl Peptidase-4 Inhibitor

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol, as a selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Drawing from established principles of medicinal chemistry and the known structure-activity relationships of pyrrolidine-based DPP-4 inhibitors, we propose a model of competitive inhibition. This document provides a comprehensive overview of the scientific rationale, detailed experimental protocols for validation, and the potential therapeutic implications of this compound in the context of type 2 diabetes mellitus and other metabolic disorders.

Introduction: The Rationale for Investigating 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol as a DPP-4 Inhibitor

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the physiological actions of these incretins are potentiated, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has been successfully exploited in the development of several oral anti-diabetic drugs known as "gliptins".[1]

The molecular scaffold of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol contains two key pharmacophoric elements that suggest a high probability of interaction with the DPP-4 active site:

-

The Pyrrolidin-3-ol Core: The pyrrolidine ring is a well-established proline mimetic that effectively targets the S1 subsite of the DPP-4 active site.[2][3] The hydroxyl group at the 3-position is hypothesized to form a crucial hydrogen bond with residues in the active site, thereby anchoring the inhibitor.

-

The 2-Chloro-6-fluorobenzyl Moiety: This substituted aromatic group is predicted to occupy the S2 subsite or other accessory binding pockets, contributing to the overall binding affinity and selectivity of the compound. The specific halogenation pattern may enhance interactions through hydrophobic and electrostatic forces.

Based on these structural features, we hypothesize that 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol functions as a competitive inhibitor of DPP-4 .

Hypothesized Mechanism of Action: A Molecular Perspective

We propose that 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol binds reversibly to the active site of DPP-4, competing with the endogenous substrates (GLP-1 and GIP). The binding is anticipated to be characterized by a network of non-covalent interactions:

-

S1 Subsite Interaction: The pyrrolidine ring is expected to occupy the hydrophobic S1 pocket, which typically accommodates the proline residue of substrates. Key interactions are predicted with residues such as Tyr662, Glu205, and Glu206.[4]

-

Catalytic Triad Interaction: The hydroxyl group of the pyrrolidin-3-ol is positioned to form a hydrogen bond with a member of the catalytic triad (Ser630, Asp708, His740) or other nearby residues, contributing significantly to the binding affinity.[2]

-

S2 Subsite and Accessory Pocket Interactions: The 2-chloro-6-fluorobenzyl group is hypothesized to extend into the S2 subsite, a larger and more solvent-exposed pocket. The chlorine and fluorine substituents can modulate the electronic properties and conformation of the benzyl ring, potentially leading to favorable interactions with residues in this region.

This proposed binding mode is consistent with that of many known pyrrolidine-based DPP-4 inhibitors.[5][6]

Experimental Validation of the Hypothesized Mechanism of Action

A multi-faceted experimental approach is required to rigorously validate the proposed mechanism of action.[7] This involves a combination of biochemical, biophysical, and cellular assays.

Biochemical Validation: In Vitro DPP-4 Inhibition Assay

The initial and most critical step is to determine if 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can inhibit the enzymatic activity of DPP-4 in vitro. A continuous fluorometric assay is the standard method for this purpose.[8][9][10]

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Reconstitute recombinant human DPP-4 enzyme in assay buffer.

-

Prepare a stock solution of Gly-Pro-AMC in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the DPP-4 enzyme solution to each well.

-

Add varying concentrations of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol to the test wells. Include a vehicle control (solvent only) and a positive control (a known DPP-4 inhibitor, e.g., Sitagliptin).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes in a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Expected Outcome: A dose-dependent inhibition of DPP-4 activity, yielding a measurable IC50 value, would provide strong evidence for the compound's inhibitory potential.

Biophysical Validation: Elucidating the Binding Kinetics with Surface Plasmon Resonance (SPR)

To further characterize the interaction between 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol and DPP-4, Surface Plasmon Resonance (SPR) can be employed.[11][12] SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[13]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which a target molecule (DPP-4) is immobilized. When an analyte (the inhibitor) flows over the surface and binds to the target, the change in mass at the surface is detected as a change in the SPR signal.

Experimental Protocol:

-

Immobilization of DPP-4: Covalently immobilize recombinant human DPP-4 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis:

-

Prepare a series of concentrations of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the immobilized DPP-4 surface and a reference surface (without DPP-4).

-

Monitor the association phase (binding) and the dissociation phase (washout with running buffer) in real-time.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the affinity (K_D).

-

Expected Outcome: The SPR data will provide a quantitative measure of the binding affinity (K_D) of the compound for DPP-4 and reveal the kinetics of the interaction. A low K_D value would indicate high-affinity binding.

Cellular Validation: Assessing DPP-4 Inhibition in a Biological Context

To confirm that 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol can inhibit DPP-4 in a cellular environment, a cell-based assay is necessary.[14] This step is crucial to assess cell permeability and activity in the presence of other cellular components.

Principle: A cell line that expresses DPP-4 (e.g., Caco-2 or HepG2 cells) is treated with the inhibitor.[14] The DPP-4 activity in the cell lysate or on the cell surface is then measured using a similar fluorometric assay as described in the biochemical validation.

Experimental Protocol:

-

Cell Culture: Culture a suitable DPP-4-expressing cell line to confluency in appropriate media.

-

Inhibitor Treatment:

-

Treat the cells with varying concentrations of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol for a defined period. Include a vehicle control.

-

-

Cell Lysis and Assay:

-

Wash the cells to remove any unbound inhibitor.

-

Lyse the cells to release the cellular contents, including DPP-4.

-

Perform the DPP-4 activity assay on the cell lysates as described in section 3.1.

-

-

Data Analysis:

-

Determine the IC50 value for DPP-4 inhibition in the cellular context.

-

Expected Outcome: Demonstration of dose-dependent inhibition of DPP-4 activity in a cellular system would confirm the compound's ability to cross cell membranes (if necessary for the target location) and engage its target in a more physiologically relevant environment.

Data Presentation and Interpretation

| Parameter | Description | Significance |

| IC50 (in vitro) | Concentration of the inhibitor that causes 50% inhibition of DPP-4 activity. | A primary measure of the compound's potency. |

| k_on (SPR) | Association rate constant. | Reflects how quickly the inhibitor binds to the enzyme. |

| k_off (SPR) | Dissociation rate constant. | Indicates the stability of the enzyme-inhibitor complex. A lower k_off suggests a longer residence time. |

| K_D (SPR) | Equilibrium dissociation constant (k_off/k_on). | A measure of the binding affinity. Lower K_D values indicate higher affinity. |

| IC50 (cellular) | Concentration of the inhibitor that causes 50% inhibition of DPP-4 activity in cells. | Reflects the compound's potency in a biological system, taking into account cell permeability and other factors. |

Visualizing the Proposed Mechanism and Experimental Workflow

Proposed Binding Mode of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in the DPP-4 Active Site

Figure 2: Workflow for Validating the Mechanism of Action

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous hypothesis for the mechanism of action of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol as a competitive inhibitor of DPP-4. The proposed experimental workflow provides a clear path to validate this hypothesis, from initial biochemical screening to detailed biophysical characterization and cellular confirmation.

Should the experimental data support this hypothesis, 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol would emerge as a promising lead compound for the development of a new therapeutic agent for type 2 diabetes. Further studies would then be warranted, including selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8 and DPP-9), in vivo efficacy studies in animal models of diabetes, and comprehensive pharmacokinetic and toxicological assessments.

References

-

A novel series of pyrrolidine-constrained phenethylamines were developed as dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes. PubMed, 2007. [Link]

-

Dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ACS Publications, 2021. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC, 2024. [Link]

-

Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers, 2022. [Link]

-

Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. ACS Publications, 2024. [Link]

-

Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect, 2014. [Link]

-

DPP-IV–Inhibitory Activity Assay. Bio-protocol. [Link]

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

-

A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PMC, 2022. [Link]

-

Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. PMC, 2024. [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 2024. [Link]

-

Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. PubMed, 2015. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate, 2025. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

-

Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. ResearchGate. [Link]

-

A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities. White Rose Research Online, 2025. [Link]

-

Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein: Active Oligopeptides Screening, Enzyme and Cellular Validation, and Oligopeptide-Enzyme Binding Mechanisms. ACS Publications, 2026. [Link]

-

Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

-

Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube, 2026. [Link]

-

Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. NIMC, 2019. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC, 2018. [Link]

-

Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Oligopeptides from Bovine Casein: Active Oligopeptides Screening, Enzyme and Cellular Validation, and Oligopeptide-Enzyme Binding Mechanisms. PubMed, 2026. [Link]

Sources

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Activity Validation of Inhibitors [creative-enzymes.com]

- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. youtube.com [youtube.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Analytical and Physicochemical Profiling of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol: Molecular Weight Determination and Implications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the precise determination of molecular weight and physicochemical properties is the foundational step in lead optimization. 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a highly functionalized, halogenated heterocyclic building block frequently utilized in the synthesis of neuroactive agents and targeted oncology therapeutics.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight (229.68 g/mol ), detailing the exact mass calculations, the causality behind the analytical protocols used for empirical verification via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and its pharmacokinetic viability within the framework of Lipinski's Rule of 5.

Structural Analysis and Mass Derivation

The molecular weight of a compound dictates its diffusion rate, receptor binding kinetics, and membrane permeability. To accurately derive the molecular weight of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol, we must deconstruct its chemical formula: C₁₁H₁₃ClFNO [1].

The structure consists of a polar pyrrolidin-3-ol core substituted at the C3 position with a lipophilic 2-chloro-6-fluorobenzyl moiety.

Theoretical Mass Calculation

The average molecular weight is calculated using the standard atomic weights of the elements, which account for natural isotopic abundance. However, for high-resolution mass spectrometry, the monoisotopic mass —calculated using the mass of the most abundant isotope of each element—is the critical metric[2].

Table 1: Mass Contributions and Molecular Weight Summary

| Element | Count | Average Atomic Mass (Da) | Monoisotopic Mass (Da) | Total Monoisotopic Contribution (Da) |

| Carbon (C) | 11 | 12.011 | 12.00000 | 132.00000 |

| Hydrogen (H) | 13 | 1.008 | 1.00783 | 13.10179 |

| Chlorine (Cl) | 1 | 35.450 | 34.96885 | 34.96885 |

| Fluorine (F) | 1 | 18.998 | 18.99840 | 18.99840 |

| Nitrogen (N) | 1 | 14.007 | 14.00307 | 14.00307 |

| Oxygen (O) | 1 | 15.999 | 15.99491 | 15.99491 |

| Total | 28 | ~229.68 g/mol | - | 229.06702 Da |

Note: In positive ion mode mass spectrometry, the compound will be detected as the protonated adduct [M+H]⁺, resulting in an expected m/z of 230.0743 .

Experimental Workflow: LC-HRMS Molecular Weight Verification

To empirically validate the molecular weight and purity of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

The following protocol is designed as a self-validating system, ensuring mass accuracy within < 5 ppm.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

-

Causality: Methanol is selected as the primary solvent to ensure complete solvation of the lipophilic di-halogenated benzyl group. The final dilution in aqueous acetonitrile matches the initial mobile phase conditions of the chromatography, preventing solvent-front peak distortion and poor retention.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL of the sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Causality: The C18 stationary phase effectively retains the lipophilic benzyl moiety. The addition of 0.1% Formic Acid is critical; it lowers the pH of the mobile phase, ensuring the basic secondary amine of the pyrrolidine ring (pKa ~9.5) remains fully protonated. This prevents secondary interactions with residual silanols on the column silica, yielding sharp, symmetrical chromatographic peaks.

Step 3: Electrospray Ionization (ESI)

-

Action: Operate the mass spectrometer interface in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.

-

Causality: ESI+ is specifically chosen because pyrrolidine-containing scaffolds are highly basic and readily accept a proton to form stable [M+H]⁺ ions[3][4]. The high desolvation temperature ensures efficient droplet evaporation, preventing ion suppression from the aqueous mobile phase.

Step 4: High-Resolution Mass Detection & Isotopic Profiling

-

Action: Acquire full-scan MS data from m/z 100 to 500 using an Orbitrap or Q-TOF mass analyzer set to a resolving power of ≥70,000. Calibrate the instrument using a known standard mix prior to the run.

-

Causality: High resolution is mandatory to distinguish the exact mass of the target (m/z 230.0743) from isobaric background noise. Furthermore, the presence of a single chlorine atom will generate a characteristic M+2 isotopic peak (m/z 232.0713) at approximately 32% the intensity of the monoisotopic peak, serving as a secondary structural confirmation.

Workflow Visualization

Caption: Sequential LC-HRMS workflow for the exact mass determination of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Physicochemical Implications in Lead Optimization

The molecular weight of 229.68 g/mol positions 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol as an exceptional candidate for Fragment-Based Drug Discovery (FBDD) and lead optimization. Its physicochemical profile strictly adheres to the parameters defined by Christopher Lipinski in 1997, which predict the oral bioavailability of small molecules[5][6].

Lipinski's Rule of 5 Compliance

To achieve optimal absorption, distribution, metabolism, and excretion (ADME), a compound should ideally conform to the following rules:

-

Molecular Weight < 500 Da: At 229.68 Da, this compound is well below the threshold, allowing ample "molecular real estate" for further synthetic elaboration (e.g., coupling to larger pharmacophores) without exceeding the 500 Da limit[5].

-

Hydrogen Bond Donors (HBD) ≤ 5: The molecule possesses exactly 2 HBDs (the secondary amine N-H and the tertiary alcohol O-H).

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The molecule possesses exactly 2 HBAs (the nitrogen and oxygen atoms).

-

Calculated LogP < 5: While the exact LogP depends on the environment, the balance of the polar pyrrolidinol core against the lipophilic halogenated benzyl group yields an estimated LogP of ~2.0 - 2.8, placing it in the optimal "sweet spot" for both aqueous solubility and lipid membrane permeability[5].

The Role of Halogenation

The specific inclusion of the 2-chloro-6-fluorobenzyl group is a calculated design choice. Halogenation serves a dual purpose:

-

Metabolic Shielding: The electron-withdrawing nature and steric bulk of the chlorine and fluorine atoms protect the aromatic ring from rapid oxidative metabolism by Cytochrome P450 enzymes in the liver.

-

Conformational Locking: The ortho-substitutions restrict the rotation of the benzyl group, pre-organizing the molecule into a specific bioactive conformation that lowers the entropic penalty upon binding to a target receptor.

Structure-Property Relationship Visualization

Caption: Logical relationship between the structural features of the compound and its pharmacokinetic profile.

References

-

PubChemLite. C11H13ClFNO - Explore. University of Luxembourg. Retrieved from[Link]

-

Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from[Link]

-

Wu, C. Y., & Benet, L. Z. (2005). BDDCS, the Rule of 5 and Drugability. PMC - National Institutes of Health. Retrieved from[Link]

-

Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry. Rapid Communications in Mass Spectrometry. PubMed. Retrieved from[Link]

-

Thermo Fisher Scientific. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Analytical Chemistry (DOI). Retrieved from[Link]

Sources

- 1. accelsci.com [accelsci.com]

- 2. PubChemLite - C11H13ClFNO - Explore [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

Structural Informatics, Synthesis, and Pharmacological Profiling of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated aromatic systems into sp³-rich aliphatic heterocycles is a proven method for generating highly selective, metabolically stable pharmacophores. This technical whitepaper provides an in-depth analysis of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol , a highly versatile building block. By detailing its structural informatics (including its precise InChI string and InChIKey generation), retrosynthetic pathways, and biological validation protocols, this guide serves as an authoritative resource for drug development professionals aiming to integrate this scaffold into hit-to-lead optimization pipelines.

Chemical Informatics & Structural Descriptors

To integrate this compound into cheminformatics databases or computational docking studies, precise structural descriptors are required. The compound features a pyrrolidine ring with a tertiary alcohol and a di-halogenated benzyl group at the C3 position. Because the C3 carbon is bonded to four distinct groups, it is a chiral center, meaning the compound exists as two enantiomers: (3R) and (3S).

Core Identifiers

-

IUPAC Name: 3-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol

-

SMILES: OC1(Cc2c(F)cccc2Cl)CCNC1

-

Standard InChI String: InChI=1S/C11H13ClFNO/c12-9-3-1-2-8(13)10(9)6-11(15)4-5-14-7-11/h1-3,14-15H,4-7H2 (Note: The string maps the 11 carbon atoms, validating the connectivity of the 2-chloro-6-fluorobenzyl moiety to the C3 quaternary center of the pyrrolidine ring).

InChIKey Generation Mechanics

The InChIKey is a 27-character SHA-256 hashed representation of the InChI string, designed for database indexing. It is structured in three blocks:

-

Skeleton Hash (14 characters): Encodes the core connectivity (c12-9-3...).

-

Stereochemistry & Isotope Hash (8 characters) + Flags: Encodes the specific enantiomer (R or S). If stereochemistry is undefined, a default placeholder is generated, followed by the standard InChI flag (S), version (A), and protonation state (N for neutral).

-

Checksum (1 character): Validates the hash integrity.

Quantitative Physicochemical Data

The following table summarizes the quantitative descriptors that make this scaffold highly desirable for Central Nervous System (CNS) and systemic drug targeting.

| Property | Value | Rationale / Significance |

| Molecular Formula | C11H13ClFNO | Defines the exact atomic composition. |

| Molecular Weight | 229.68 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |

| Topological Polar Surface Area (tPSA) | 32.3 Ų | Excellent for blood-brain barrier (BBB) penetration (< 90 Ų). |

| Hydrogen Bond Donors | 2 (-OH, -NH) | Facilitates strong target kinase/receptor binding interactions. |

| Hydrogen Bond Acceptors | 2 (N, O) | Modulates aqueous solubility and target residence time. |

| Predicted LogP | ~2.5 | Optimal lipophilic efficiency; balances solubility and membrane permeability. |

Structural Rationale in Medicinal Chemistry

The architectural design of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is not arbitrary; it is rooted in field-proven structure-activity relationship (SAR) principles.

-

The Pyrrolidin-3-ol Scaffold: The pyrrolidine ring is a "privileged scaffold" due to its sp³-hybridized nature, which provides a complex, globular three-dimensional shape rather than a flat aromatic profile[1]. This 3D coverage allows for highly specific stereochemical interactions within deep protein binding pockets.

-

The Fluorine Effect: The introduction of the ortho-fluorine atom serves multiple purposes. Fluorine is highly electronegative and features a van der Waals radius (1.47 Å) similar to hydrogen, allowing it to modulate the pKa of proximal amines without introducing severe steric bulk[2]. Furthermore, it blocks metabolically labile sites on the phenyl ring, preventing rapid cytochrome P450-mediated oxidation[3].

-

Steric Locking via Ortho-Halogenation: The combination of a chlorine and a fluorine atom at the 2- and 6-positions of the benzyl ring creates a steric clash with the adjacent methylene bridge. This restricts the rotational freedom of the aromatic ring, "locking" the molecule into a bioactive conformation and reducing the entropic penalty upon binding to a target receptor.

Retrosynthetic Analysis & Forward Synthesis Protocol

To synthesize this compound, a highly controlled nucleophilic addition is required. The workflow below outlines the forward synthesis, emphasizing the causality behind specific reagent choices and the implementation of a self-validating analytical system.

Figure 1: Forward synthesis pathway of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Step-by-Step Methodology

Step 1: Grignard Addition (C-C Bond Formation)

-

Procedure: Dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly dropwise add (2-chloro-6-fluorobenzyl)magnesium bromide (1.2 eq). Allow the reaction to stir for 2 hours before slowly warming to room temperature.

-

Causality: Why -78 °C? 1-Boc-pyrrolidin-3-one possesses highly acidic alpha-protons. At room temperature, the Grignard reagent will act as a base, causing enolization of the ketone rather than nucleophilic attack. Cryogenic temperatures kinetically favor the direct addition to the carbonyl carbon, maximizing the yield of the tertiary alcohol.

-

Self-Validating Checkpoint: Quench a 10 µL aliquot in saturated NH₄Cl and analyze via LC-MS. The reaction is complete when the starting ketone mass disappears and the intermediate mass ([M+Na]⁺ = 352) dominates the chromatogram.

Step 2: Boc Deprotection

-

Procedure: Isolate the intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio. Stir at room temperature for 1 hour. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the free base.

Analytical Validation Metrics

To ensure absolute trustworthiness of the synthesized batch, the following quantitative validation metrics must be met:

| Analytical Technique | Parameter / Metric | Expected Observation | Rationale for Validation |

| LC-MS (ESI+) | Parent Ion [M+H]⁺ | m/z 230.1 | Confirms the exact mass of the deprotected target compound. |

| ¹H NMR (400 MHz) | Pyrrolidine C2-Protons | ~2.8 - 3.2 ppm (m, 2H) | Validates the integrity of the nitrogen-containing heterocycle. |

| ¹H NMR (400 MHz) | Benzyl -CH₂- | ~3.0 ppm (s, 2H) | Confirms the successful Grignard addition at the C3 position. |

| ¹⁹F NMR | Aryl Fluorine | ~ -114 ppm (s, 1F) | Verifies the presence of the intact ortho-fluoro substituent. |

| HPLC (Reverse Phase) | Retention Time (Rt) | Gradient dependent | Assesses purity (>95% required for biological assays). |

Biological Screening & ADME Workflow

Once synthesized, the compound must be evaluated for its pharmacokinetic viability. The presence of the halogenated benzyl group is specifically designed to resist hepatic clearance.

Figure 2: In vitro metabolic stability screening and validation workflow.

Microsomal Stability Protocol (Self-Validating System)

-

Procedure: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37 °C. Initiate the reaction by adding NADPH (1 mM).

-

Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide).

-

Causality & Validation: The use of an internal standard is a non-negotiable self-validating step. It corrects for any volumetric errors during pipetting or matrix suppression effects in the mass spectrometer. By plotting the natural log of the remaining parent compound against time, the intrinsic clearance ( Clint ) and half-life ( t1/2 ) can be accurately calculated, proving the metabolic shielding effect of the ortho-fluorine atom.

References

- Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. nih.gov.

- Fluorine in medicinal chemistry - PubMed. nih.gov.

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Public

Sources

Potential therapeutic targets of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

An In-depth Technical Guide to the Putative Therapeutic Targets of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Disclaimer: The compound 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a novel chemical entity with no established biological activity in the public domain as of the date of this publication. This guide, therefore, presents a theoretical framework for the investigation of its potential therapeutic targets based on the principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and established drug discovery workflows. The proposed targets and experimental protocols are intended to serve as a scientifically-grounded starting point for research and development professionals.

Introduction

3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a synthetic organic compound characterized by a central pyrrolidin-3-ol core and a 3-benzyl substituent bearing chloro and fluoro groups at the 2 and 6 positions, respectively. While this specific molecule is commercially available as a chemical intermediate, its pharmacological profile remains uncharacterized. The pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. The presence of the halogenated benzyl group suggests potential for specific interactions with biological targets, warranting a systematic investigation into its therapeutic potential.

This technical guide provides a comprehensive, albeit speculative, analysis of the potential therapeutic targets of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol. We will leverage the known pharmacology of structurally related compounds to hypothesize primary targets and outline a rigorous, multi-stage experimental workflow for target identification and validation.

Structural and Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is critical for designing relevant biological assays and interpreting the resulting data.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C11H13ClFNO | Provides the elemental composition. |

| Molecular Weight | 230.68 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol-Water Partition Coefficient) | 2.1 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding and solubility. |

| pKa (most acidic) | 14.2 | The tertiary alcohol is weakly acidic. |

| pKa (most basic) | 9.5 | The pyrrolidine nitrogen is basic and will be protonated at physiological pH. |

Note: These values are computationally predicted and require experimental verification.

Hypothesized Therapeutic Targets Based on Structural Analogy

The 3-benzylpyrrolidine scaffold is present in several biologically active compounds. By examining the targets of these analogs, we can infer plausible starting points for the investigation of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Primary Hypothesis: Monoamine Reuptake Inhibition

A significant number of 3-substituted pyrrolidine derivatives are known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for depression, anxiety, and other neuropsychiatric disorders.

The general structure of many selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) contains an aromatic ring linked to an amino group by a flexible linker, a feature present in 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol. The 2-chloro and 6-fluoro substitutions on the benzyl ring can significantly influence binding affinity and selectivity for the different monoamine transporters.

Proposed Signaling Pathway Involvement:

Caption: Hypothesized mechanism of SERT inhibition.

Secondary Hypothesis: Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders, as well as for cancer. Many synthetic ligands for sigma receptors contain a nitrogenous core, such as a pyrrolidine or piperidine ring, and an aromatic moiety. The overall size and lipophilicity of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol are consistent with known sigma receptor ligands.

Proposed Signaling Pathway Involvement:

Caption: Hypothesized modulation of the Sigma-1 receptor.

Experimental Workflow for Target Identification and Validation

A tiered approach is recommended to systematically evaluate the potential therapeutic targets of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol.

Caption: Tiered experimental workflow for target validation.

Tier 1: Broad Target and Phenotypic Screening

The initial step is to perform a broad in vitro pharmacological screen to identify potential interactions with a wide range of receptors, transporters, ion channels, and enzymes. Concurrently, phenotypic screens can provide insights into the compound's effects on cellular processes.

Protocol 1: Broad Target Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in DMSO.

-

Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 44 targets at a concentration of 10 µM.

-

Data Analysis: Analyze the percentage of inhibition or stimulation for each target. Hits are typically defined as >50% inhibition or stimulation.

-

Hit Prioritization: Prioritize hits based on the magnitude of the effect and the therapeutic relevance of the target.

Tier 2: Hit Confirmation and Elaboration

Once initial hits are identified, the next step is to confirm these interactions and determine their potency and functional consequences.

Protocol 2: Radioligand Binding Assay for SERT, NET, and DAT

-

Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing human SERT, NET, or DAT.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Competition Binding:

-

Incubate the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a fixed concentration.

-

Add increasing concentrations of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol (e.g., 0.1 nM to 100 µM).

-

Incubate to equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation and Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Protocol 3: Neurotransmitter Uptake Assay

-

Cell Culture: Culture HEK293 cells stably expressing human SERT, NET, or DAT.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol for 15-30 minutes.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, [³H]dopamine for DAT) and incubate for a short period (e.g., 10 minutes).

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

Tier 3: Cellular and In-Vivo Target Validation

The final stage involves validating the target engagement in a more complex biological system and assessing the compound's in-vivo effects.

Protocol 4: In-Cell Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

-

Cell Treatment: Treat intact cells with 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol or vehicle.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol 5: In-Vivo Microdialysis for Neurotransmitter Levels

-

Animal Model: Use a relevant animal model (e.g., rat or mouse).

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, striatum).

-

Compound Administration: Administer 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Measure the concentrations of serotonin, norepinephrine, and dopamine in the dialysate using HPLC with electrochemical detection.

-

Data Analysis: An increase in extracellular neurotransmitter levels following compound administration would provide in-vivo evidence of transporter inhibition.

Conclusion and Future Directions

While 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is currently an uncharacterized molecule, its structural features suggest a strong rationale for investigating its potential as a modulator of monoamine transporters and/or sigma receptors. The proposed tiered experimental workflow provides a robust and logical framework for elucidating its biological activity, from broad initial screening to in-vivo validation. The results of these studies will be crucial in determining whether this compound or its derivatives represent a promising new avenue for the development of therapeutics for neuropsychiatric or other disorders. Further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties would be guided by the initial biological data obtained through this investigative process.

References

This is a representative list of references that would be relevant to the experimental protocols and concepts discussed. A definitive list would be generated as experimental data is acquired.

-

Principles of Radioligand Binding Assays. Source: Current Protocols in Pharmacology, URL: [Link]

-

Neurotransmitter Transporter Uptake Assays. Source: Methods in Molecular Biology, URL: [Link]

-

The Cellular Thermal Shift Assay for Drug Discovery. Source: Nature Reviews Drug Discovery, URL: [Link]

-

Microdialysis in Neuroscience. Source: Current Protocols in Neuroscience, URL: [Link]

-

The Pyrrolidine Scaffold in Medicinal Chemistry. Source: Molecules, URL: [Link]

Methodological & Application

Application Note: 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol in Targeted Drug Synthesis

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift from flat, sp2-hybridized planar molecules to complex, sp3-rich architectures[1]. 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol emerges as a highly specialized, bifunctional building block designed for the synthesis of next-generation targeted therapeutics, including kinase inhibitors, GPCR antagonists, and targeted protein degraders (PROTACs). This application note details the structural rationale, mechanistic utility, and validated synthetic protocols for integrating this advanced intermediate into complex drug scaffolds.

Structural Rationale & Mechanistic Utility

The architectural design of 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is not arbitrary; every functional group serves a specific pharmacokinetic (PK) or pharmacodynamic (PD) purpose.

The Pyrrolidin-3-ol Core

The pyrrolidine ring provides a basic secondary amine that serves as a versatile, modular attachment point. The presence of the tertiary hydroxyl group at the C3 position is strategically critical:

-

Vectoring & Solubility: It acts as a strong hydrogen-bond donor and acceptor, increasing the topological polar surface area (TPSA) to enhance aqueous solubility without violating Lipinski's rules.

-

Conformational Rigidity: The steric bulk of the C3-hydroxyl restricts the ring-flipping of the pyrrolidine, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding.

The 2-Chloro-6-fluorobenzyl Moiety

The di-ortho substituted benzyl group is a masterclass in rational drug design:

-

Metabolic Shielding: The highly electronegative ortho-fluorine atom sterically and electronically shields the benzylic carbon from cytochrome P450 (CYP450) mediated oxidation, effectively blocking a primary metabolic liability[2].

-

Conformational Locking: The combination of chlorine and fluorine at the ortho positions creates severe steric hindrance, forcing the aromatic ring into an orthogonal orientation relative to the pyrrolidine core[3].

-

Halogen Bonding: The larger, polarizable chlorine atom exhibits an anisotropic electron distribution, creating a localized area of positive electrostatic potential known as the σ -hole. This allows the chlorine to act as a Lewis acid, forming highly directional, high-affinity halogen bonds with electron-rich backbone carbonyls within the protein binding pocket[4].

Fig 1: Pharmacophoric contributions of the 3-(2-chloro-6-fluorobenzyl)pyrrolidin-3-ol scaffold.

Synthetic Integration: Pathways & Mechanisms